molecular formula C15H15NO3 B4402085 3-(allyloxy)-N-(2-furylmethyl)benzamide

3-(allyloxy)-N-(2-furylmethyl)benzamide

Cat. No.: B4402085
M. Wt: 257.28 g/mol
InChI Key: OFYDQPLVAJLACQ-UHFFFAOYSA-N
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Description

3-(Allyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by an allyloxy group at the 3-position of the benzene ring and a 2-furylmethylamine substituent.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h2-7,9-10H,1,8,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYDQPLVAJLACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Variations and Substituent Effects

Benzamide derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamides
Compound Name R Group (Benzamide) Amine Substituent Key Properties/Biological Activity Reference
3-(Allyloxy)-N-(2-furylmethyl)benzamide 3-allyloxy 2-furylmethyl Underexplored in provided evidence -
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) 4-allyloxy 6-methylpyridin-2-yl IC50 = 6.0 µM (hα4β2 nAChR), 5-fold selectivity over hα3β4
N-[2-(Allyloxy)phenyl]-3-chlorobenzamide 3-chloro, 2-allyloxy phenyl - No reported activity; structural emphasis on chloro and allyloxy groups
4-(Decyloxy)-N-(2-furylmethyl)benzamide 4-decyloxy 2-furylmethyl Higher lipophilicity due to decyloxy chain; no activity reported
Key Observations:

Substituent Position: The allyloxy group at the 3-position (target compound) vs. 4-position (Compound 1) may influence electronic effects (e.g., resonance donation) and steric interactions. For instance, Compound 1’s 4-allyloxy group likely enhances binding to nAChRs due to optimal spatial alignment .

Amine Substituents: 2-Furylmethyl (target compound) vs. 6-methylpyridin-2-yl (Compound 1): The pyridine ring in Compound 1 may engage in hydrogen bonding or π-π stacking with nAChRs, contributing to its selectivity. In contrast, the furan ring’s lower basicity and smaller size could reduce receptor affinity .

Structure-Activity Relationship (SAR) Insights

  • nAChR Modulation : Compound 1’s selectivity for hα4β2 over hα3β4 nAChRs (~5-fold) highlights the importance of both allyloxy positioning and heterocyclic amine choice. Pyridine derivatives may better accommodate receptor subpockets compared to furans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(allyloxy)-N-(2-furylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(allyloxy)-N-(2-furylmethyl)benzamide

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